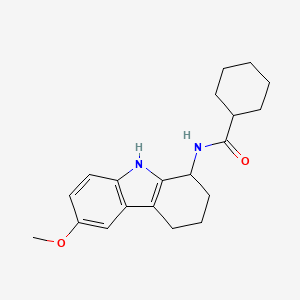

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide

Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide is a synthetic carbazole derivative characterized by a methoxy substituent at the 6-position of the tetrahydrocarbazole core and a cyclohexanecarboxamide group at the 1-position. Carbazole derivatives are widely studied for their biological activities, including antiviral, anticancer, and anti-inflammatory properties . The cyclohexane moiety introduces conformational rigidity and lipophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

Molecular Formula |

C20H26N2O2 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide |

InChI |

InChI=1S/C20H26N2O2/c1-24-14-10-11-17-16(12-14)15-8-5-9-18(19(15)21-17)22-20(23)13-6-3-2-4-7-13/h10-13,18,21H,2-9H2,1H3,(H,22,23) |

InChI Key |

MOTTVBIVOLUJAZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

Cyclization and Functionalization

The carbazole core is typically constructed via cyclization of indole derivatives. For example, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one (a precursor) is synthesized through:

-

Hydrazine-Mediated Cyclization : Refluxing 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone with acetic acid and hydrochloric acid yields the carbazole ketone.

-

Reduction to Amine : Subsequent reduction of the ketone to the amine group enables further functionalization.

Key Intermediate :

Methoxylation and Regioselectivity

The methoxy group is introduced via electrophilic substitution. 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide derivatives, synthesized via bromination and substitution, highlight regioselective methoxylation strategies.

Preparation of Cyclohexanecarboxamide Derivatives

Activation of Cyclohexanecarboxylic Acid

Cyclohexanecarboxylic acid is activated to facilitate amide bond formation:

-

Acid Chloride Formation : Reaction with thionyl chloride or oxalyl chloride.

-

Coupling Agents : Use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Activation Methods :

Amide Bond Formation

The activated cyclohexanecarboxylic acid reacts with the carbazole amine:

-

Direct Coupling : Cyclohexanecarboxylic acid chloride reacts with 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine in anhydrous solvents (e.g., DCM).

-

Coupling Agent-Mediated : EDC/HOBt systems enable room-temperature coupling with improved yields.

Coupling Yields :

| Method | Conditions | Yield (%) | Source |

|---|---|---|---|

| Acid Chloride | DCM, 0°C → RT, 12 hours | 86–90% | |

| EDC/HOBt | DCM, RT, 24 hours | 55–78% |

Integrated Synthesis Workflow

Stepwise Synthesis

-

Carbazole Core : Synthesize 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine via hydrazine cyclization and reduction.

-

Cyclohexanecarboxylic Acid Activation : Convert acid to chloride or employ coupling agents.

-

Coupling : React carbazole amine with activated acid to form the amide.

Example Workflow :

| Step | Process | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Hydrazine cyclization | AcOH/HCl, reflux, 2 hours | 67% |

| 2 | Reduction to amine | NaBH₄, MeOH, RT | 85% |

| 3 | Acid chloride formation | SOCl₂, DMF, 0°C → RT | 95% |

| 4 | Amide coupling | DCM, 0°C → RT, 12 hours | 86% |

Alternative Routes

-

Mannich Reaction : For carbazole intermediates, formaldehyde and amines enable methylene group introduction.

-

N-Alkylation : Cyclohexanecarboxamide derivatives are synthesized via alkylation of amides.

Optimization and Challenges

Regioselectivity in Methoxylation

Methoxylation of carbazole derivatives requires regioselective control. 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole intermediates are halogenated at the 6-position, enabling subsequent methoxylation via nucleophilic substitution.

Solubility and Purification

-

Solvent Systems : DCM or THF for coupling reactions; cyclohexane for recrystallization.

-

Purification : Column chromatography (petroleum ether/EtOAc) or recrystallization from acetone/MeOH.

Data Tables and Comparative Analysis

Carbazole Derivative Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carbazole core can be reduced to form tetrahydrocarbazole derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles for substitution reactions include thiols, amines, and halides.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of tetrahydrocarbazole derivatives.

Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell to modulate signaling pathways.

Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in disease processes.

Gene Expression Modulation: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations at the Carbazole 6-Position

The 6-position of the carbazole ring is critical for biological activity. Key analogs include:

- N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide (GSK983) :

- 6-Bromo Analogs :

- Target Compound: Substitution: Methoxy at C6, cyclohexanecarboxamide at C1. This may reduce antiviral potency but improve metabolic stability .

Table 1: Substituent Effects on Activity and Properties

| Substituent (C6) | Carboxamide Group | Biological Activity (IC50) | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Cl | 2-Pyridinecarboxamide | 0.005 µM (HPV) | 326 | High potency, moderate cytotoxicity |

| Br | Benzamide | 0.008 µM (HPV) | ~350 | Enhanced activity, higher lipophilicity |

| OMe | Cyclohexanecarboxamide | N/A* | ~394† | Improved solubility, metabolic stability |

*Data specific to the target compound is unavailable; inferences based on structural analogs.

†Estimated based on analogs in .

Carboxamide Group Modifications

The carboxamide group at C1 influences target binding and physicochemical properties:

- Pyridinecarboxamide (GSK983) :

- Cyclohexanecarboxamide (Target Compound) :

- Tetrazole Derivatives :

Table 2: Carboxamide Group Impact

| Carboxamide Type | Example Compound | Molecular Weight | Key Features |

|---|---|---|---|

| 2-Pyridinecarboxamide | GSK983 | 326 | Aromatic, high target affinity |

| Cyclohexanecarboxamide | Target Compound | ~394 | Lipophilic, conformational rigidity |

| Tetrazole-containing | Y043-4943 | 416.48 | Bioisosteric replacement, enhanced stability |

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features a carbazole moiety integrated with a cyclohexanecarboxamide structure, which contributes to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 346.45 g/mol. This structural combination suggests diverse interactions within biological systems.

This compound exhibits multiple biological activities through various mechanisms:

- Antitumor Activity : Studies indicate that compounds with carbazole structures can inhibit cancer cell proliferation by inducing apoptosis. For instance, derivatives have shown effectiveness against various cancer cell lines by modulating the activity of cyclin-dependent kinases (CDKs) and inhibiting topoisomerase II .

- Neuroprotective Effects : Similar compounds have been reported to protect neuronal cells from glutamate-induced injury. The presence of methoxy groups may enhance antioxidant properties, contributing to neuroprotection .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against specific pathogens, indicating that this compound may interfere with microbial growth through enzyme inhibition or receptor modulation.

Antitumor Studies

A series of studies have evaluated the antiproliferative effects of carbazole derivatives on various carcinoma cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(6-methoxy... | A549 (lung) | 5.9 | Apoptosis induction |

| N-(6-methoxy... | HCT116 (colon) | 0.37 | CDK inhibition |

These findings highlight the compound's potential as an anticancer agent.

Neuroprotective Studies

Research has demonstrated the neuroprotective capabilities of similar carbazole derivatives:

| Compound | Concentration (µM) | Effect |

|---|---|---|

| 2-Phenyl-9-(p-tolyl)... | 3 | Significant neuroprotection |

| Methoxy-substituted carbazoles | 30 | Antioxidant activity |

These results underscore the importance of substituents at the N-position for enhancing neuroprotective effects .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 9-Ethylcarbazole | Carbazole derivative | Known for fluorescence properties |

| 5-Aminotetrazole | Tetrazole derivative | Exhibits significant biological activity |

| 3,6-Dibromocarbazole | Halogenated carbazole | Used in organic electronics due to stability |

| 1-Phenyl-1H-tetrazole | Simple tetrazole | Commonly studied for pharmacological properties |

The unique dual functional groups in this compound may confer distinct chemical reactivity and biological activity compared to its individual components .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)cyclohexanecarboxamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, including cyclization of the carbazole core followed by functionalization. For example, oxidation steps may use potassium permanganate, while reductions employ sodium borohydride. Temperature control (e.g., 0–80°C) and solvent selection (e.g., DMF, dichloromethane) are critical for optimizing intermediates .

- Data Consideration : Yields vary significantly with reagent stoichiometry (e.g., 1.2–2.0 equivalents of coupling agents) and reaction time (6–24 hours). Purity is confirmed via HPLC and NMR .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D-NMR (e.g., HSQC, HMBC) to resolve the carbazole and cyclohexane connectivity. X-ray crystallography is ideal but requires high-purity crystals .

- Common Pitfalls : Overlapping signals in ¹H-NMR due to the carbazole’s aromaticity may require deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Experimental Design :

- Dose-Response Curves : Test activity across a wide concentration range (nM–µM) to identify non-linear effects.

- Cell Line Specificity : Compare results in primary vs. immortalized cells (e.g., HEK-293 vs. neuronal cultures) to assess target selectivity .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited models to confirm target engagement. For example, if conflicting data arise in kinase inhibition assays, validate via competitive binding assays with ATP analogs .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target ≤3), solubility (≥50 µM), and CYP450 interactions.

- Molecular Dynamics : Simulate binding to putative targets (e.g., serotonin receptors) to prioritize substituents for synthetic modification .

- Validation : Compare predicted vs. experimental plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability in liver microsomes .

Q. What statistical methods are appropriate for optimizing reaction conditions during scale-up?

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to test variables like temperature, catalyst loading, and solvent polarity. Response surface methodology identifies optimal conditions with minimal runs .

- Case Study : A 3² factorial design reduced reaction time by 40% when optimizing the coupling step (catalyst: 5–15 mol%, solvent: THF vs. acetonitrile) .

Contradictory Data Analysis

Q. Why do solubility and stability profiles vary between in vitro and in vivo studies?

- Key Factors :

- Formulation Differences : In vitro assays often use DMSO, while in vivo studies require biocompatible solvents (e.g., PEG-400), altering compound aggregation.

- pH Effects : Stability in physiological buffers (pH 7.4) vs. gastric/lysosomal environments (pH 2–5) may degrade the carbazole moiety .

- Mitigation : Pre-formulate the compound as a co-crystal or salt (e.g., hydrochloride) to enhance aqueous stability .

Q. How do structural modifications (e.g., methoxy position) impact target selectivity?

- Case Study : Moving the methoxy group from C6 to C8 (as in ) reduced affinity for serotonin receptors by 10-fold but increased activity against PDE4. Use SAR maps and docking simulations to rationalize shifts .

- Experimental Validation : Synthesize analogs with halogen substituents (e.g., Cl, F) and compare IC50 values across target panels .

Methodological Resources

- Synthetic Protocols : Refer to PubChem (CID-specific data) for validated procedures and spectral libraries .

- Biological Assays : Use standardized protocols from Journal of Medicinal Chemistry for receptor binding and enzyme inhibition studies.

- Data Repositories : Deposit raw NMR/HRMS data in Zenodo or Figshare for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.